molecular formula C25H27N3O3S B2971928 2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide CAS No. 369393-35-1

2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2971928
CAS RN: 369393-35-1
M. Wt: 449.57
InChI Key: KURXMEVVMJABOR-UHFFFAOYSA-N
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Description

2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H27N3O3S and its molecular weight is 449.57. The purity is usually 95%.
BenchChem offers high-quality 2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • New Approaches for Synthesis: Research has shown that compounds with complex structures, including thiazoles and their fused derivatives, can be synthesized through various reactions, demonstrating significant antimicrobial activities against bacterial and fungal isolates. Such studies highlight the potential for developing new antimicrobial agents using complex synthesis pathways (Wardkhan et al., 2008).
  • Derivatives of Biological Interest: The synthesis of novel 1,2,3,4-tetrahydrocarbazole derivatives showcases the versatility of cyanoacetamide compounds in generating biologically interesting derivatives through reactions with phenyl isothiocyanate and other reagents (Fadda et al., 2010).
  • Anticancer Activity: The creation of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives has been researched for their anticancer activities, demonstrating potent effects against leukemia cell lines. Such studies illustrate the role of structurally complex cyanoacetamide derivatives in the development of new anticancer therapies (Horishny et al., 2021).

Chemical Synthesis and Mechanisms

  • Heterocyclic Derivative Syntheses: The use of palladium-catalyzed oxidative cyclization-alkoxycarbonylation on gamma-oxoalkynes to produce heterocyclic derivatives, including oxazoles and thiophenes, exemplifies advanced synthetic methodologies that contribute to the development of new pharmacologically active compounds (Bacchi et al., 2005).

Potential Pharmacological Applications

  • Glutaminase Inhibitors: Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors has revealed that some truncated analogs retain potency and offer improved solubility, highlighting the potential for developing more effective cancer treatments (Shukla et al., 2012).

properties

IUPAC Name

2-[[5-cyano-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-4-31-20-11-9-19(10-12-20)27-24(30)15-32-25-22(14-26)21(13-23(29)28-25)18-7-5-17(6-8-18)16(2)3/h5-12,16,21H,4,13,15H2,1-3H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURXMEVVMJABOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=C(C=C3)C(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide

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